molecular formula C4H10ClNO2S B153576 Thiomorpholine 1,1-dioxide hydrochloride CAS No. 59801-62-6

Thiomorpholine 1,1-dioxide hydrochloride

Cat. No.: B153576
CAS No.: 59801-62-6
M. Wt: 171.65 g/mol
InChI Key: UOMTVKMKHZMFMQ-UHFFFAOYSA-N
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Description

Thiomorpholine 1,1-dioxide hydrochloride is an organic compound with the molecular formula C4H10ClNO2S. It is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

Thiomorpholine 1,1-dioxide hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Safety and Hazards

Thiomorpholine 1,1-dioxide hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of thiomorpholine 1,1-dioxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as the oxidizing agent. The process involves the following steps :

    Oxidation Reaction: Thiomorpholine is reacted with potassium permanganate in the presence of water. The reaction is carried out in a controlled manner by adding potassium permanganate portionwise to avoid excessive heat generation.

    Hydrolysis: The resulting thiomorpholine 1,1-dioxide is then hydrolyzed using hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions, leading to the formation of higher oxidation state compounds.

    Reduction: The compound can be reduced back to thiomorpholine under suitable reducing conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state compounds, while reduction yields thiomorpholine .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the sulfone group.

    Thiomorpholine 1-oxide: An intermediate oxidation state compound.

    Morpholine: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness

Thiomorpholine 1,1-dioxide hydrochloride is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. This makes it more reactive in certain chemical reactions and more effective as an enzyme inhibitor compared to its analogs .

Properties

IUPAC Name

1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMTVKMKHZMFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489121
Record name 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59801-62-6
Record name 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine 1,1-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloroethyl chloroformate (0.72 ml, 6.7 mmol) was added dropwise to a solution of 4-methylthiomorpholine-1,1-dioxide (11.0 g, 6.7 mmol) in toluene (10 ml) at 0° C. under N2. After 10 min, the reaction was warmed and maintained at reflux for 2 h. On cooling, the reaction mixture was evaporated, partitioned between EtOAc and H2O, the organic layer separated and washed sequentially with dilute HCl and saturated brine, the organic layer dried over Na2SO4 and evaporated. The residue was taken up in MeOH (10 ml) and heated at reflux for 2 h, after which time the reaction mixture was evaporated and triturated with EtOAc to afford the subtitle compound (415 mg, 36%) as a solid. Rf 0.34 (CH2Cl2/MeOH/0.88NH3 90/10/1, v/v). MS m/z 136 (MH+).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

2-Chioroethyl chloroformate (0.72 ml, 6.7 mmol) was added dropwise to a solution of 4-methylthiomorpholine-1,1-dioxide (1.0 g, 6.7 mmol) in toluene (10 ml) at 0C. under N2. After 10 min, the reaction was warmed and maintained at reflux for 2 h. On cooling, the reaction mixture was evaporated, partitioned between EtOAc and H2O, the organic layer separated and washed sequentially with dilute HCl and saturated brine, the organic layer dried over Na2SO4 and evaporated. The residue was taken up in MeOH (10 ml) and heated at reflux for 2 h, after which time the reaction mixture was evaporated and triturated with EtOAc to afford the subtitle compound (415 mg, 36%) as a solid. Rf 0.34 (CH2Cl2 /MeOH/0.88NH3 90/10/1, v/v). MS m/z 136 (MH+).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods III

Procedure details

tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) was dissolved in a mixture of hydrochloric acid-methanol 10 (20 ml) and tetrahydrofuran (20 ml); hydrochloric acid (4.0 ml) was added thereto during stirring at room temperature; and the reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated; methanol (20 ml), tetrahydrofuran (20 ml) and hydrochloric acid (4.0 ml) were added to the obtained crystals. Furthermore, water (10 ml) was added to this solution to perfectly dissolve the crystals; and this solution was stirred at room temperature for 1 hour. The solvent was concentrated under reduced pressure; and the obtained crystals were suspended in methanol, filtered off, washed with methanol, and dried under aeration to yield the title compound as colorless crystals (1.49 g, 8.65 mmol, quantitative).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 2
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 3
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 4
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 5
Thiomorpholine 1,1-dioxide hydrochloride
Reactant of Route 6
Thiomorpholine 1,1-dioxide hydrochloride

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